molecular formula C7H10O2 B6280605 rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo CAS No. 58029-23-5

rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo

Cat. No. B6280605
CAS RN: 58029-23-5
M. Wt: 126.2
InChI Key:
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Description

The compound “rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo” belongs to the class of organic compounds known as bicyclic monoterpenoids . These are monoterpenoids with a structure based on a bicyclic hydrocarbon backbone. All these compounds contain a bicyclo[2.2.1]heptane ring system .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, suggests that it contains a bicyclic[2.2.1]heptane core, which is a type of bicyclic compound consisting of two three-membered rings . The “5-hydroxy” indicates the presence of a hydroxyl group at the 5th carbon of the bicyclic structure, and the “2-one” suggests a ketone functional group at the 2nd carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its molecular structure and functional groups. For instance, the presence of a hydroxyl group in this compound suggests that it might have some degree of polarity and could be capable of forming hydrogen bonds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo involves the conversion of a starting material into the desired product through a series of chemical reactions. The key steps in the synthesis pathway include the formation of a bicyclic ring system, followed by the introduction of a hydroxyl group at a specific position on the ring. The synthesis pathway should be designed to minimize the number of steps and maximize the yield of the desired product.", "Starting Materials": ["Cyclopentadiene", "Ethyl acrylate", "Sodium hydride", "Bromine", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrogen peroxide", "Sodium bicarbonate", "Methanol"], "Reaction": ["Step 1: Cyclopentadiene and ethyl acrylate are reacted in the presence of sodium hydride to form a Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is treated with bromine to form a dibromide intermediate.", "Step 3: The dibromide intermediate is reduced with sodium borohydride to form a diol intermediate.", "Step 4: The diol intermediate is treated with acetic acid and sodium hydroxide to form a cyclic ketone intermediate.", "Step 5: The cyclic ketone intermediate is treated with hydrogen peroxide and sodium bicarbonate to introduce a hydroxyl group at the desired position on the ring.", "Step 6: The resulting product is purified by recrystallization from methanol to obtain rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo." ] }

CAS RN

58029-23-5

Product Name

rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo

Molecular Formula

C7H10O2

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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